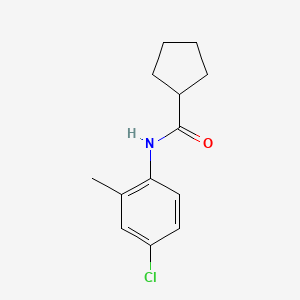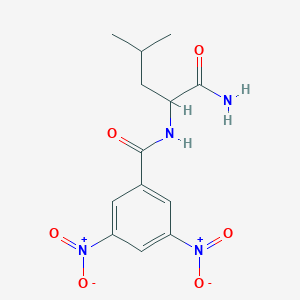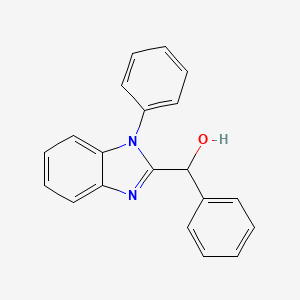![molecular formula C17H14ClN3O3 B5171563 2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been studied extensively for their pharmacological activities.
Mecanismo De Acción
The mechanism of action of 2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is not fully understood. However, studies have suggested that the compound may exert its pharmacological activities through the inhibition of cyclooxygenase enzymes and the modulation of the immune system. The compound has also been reported to interact with cellular signaling pathways involved in cancer cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of inflammation. It has also been reported to exhibit antipyretic activity by reducing fever in animal models. Additionally, the compound has been shown to possess antimicrobial activity against various bacterial and fungal strains. In vitro studies have also reported the compound's anticancer activity against different cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and the synthesis method can be optimized for large-scale production. Additionally, the compound has shown promising results in various pharmacological assays, making it a potential lead compound for drug discovery. However, the compound's limitations include its poor solubility in water and its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research of 2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide. One potential direction is the optimization of the compound's pharmacological activities through structural modifications. Another direction is the evaluation of the compound's in vivo efficacy and toxicity. Additionally, the compound's potential as a lead compound for drug discovery can be explored further. Finally, the compound's mechanism of action can be elucidated through further studies.
Métodos De Síntesis
The synthesis of 2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide involves the reaction of 5-chloro-2-methoxybenzoic acid hydrazide with ethyl chloroacetate to obtain 5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl) acetic acid ethyl ester. This intermediate is then reacted with phenyl isocyanate to obtain the final product, 2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide. The synthesis method has been reported in the literature and can be optimized for large-scale production.
Aplicaciones Científicas De Investigación
2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential as an antimicrobial agent. The compound has shown promising results in vitro against various bacterial and fungal strains. Additionally, this compound has been reported to possess anticancer activity against different cancer cell lines.
Propiedades
IUPAC Name |
2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-8-7-11(18)9-13(14)17-20-15(21-24-17)10-16(22)19-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUVJVKGUXNRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)


![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)

![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)


![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)